Ethenyl(diethyl)oxo-lambda~5~-phosphane
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Overview
Description
Diethylvinylphosphine oxide is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphine oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylvinylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with vinyl halides under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the vinylphosphine intermediate, which is then oxidized to yield diethylvinylphosphine oxide .
Industrial Production Methods: In an industrial setting, the production of diethylvinylphosphine oxide may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Diethylvinylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is frequently used for the reduction of phosphine oxides.
Substitution: Halogen compounds, amines, and alcohols are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of diethylvinylphosphine dioxide.
Reduction: Regeneration of diethylvinylphosphine.
Substitution: Formation of various functionally substituted phosphine oxides.
Scientific Research Applications
Diethylvinylphosphine oxide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which diethylvinylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in various biochemical pathways. The phosphine oxide group can form strong bonds with metal ions, making it an effective ligand in catalytic processes .
Comparison with Similar Compounds
- Diphenylvinylphosphine oxide
- Diethylphenylphosphine oxide
- Dimethylvinylphosphine oxide
Comparison: Diethylvinylphosphine oxide is unique due to its specific combination of diethyl and vinyl groups attached to the phosphine oxide. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, compared to similar compounds. For instance, diphenylvinylphosphine oxide has bulkier phenyl groups, which can affect its steric and electronic properties .
Properties
IUPAC Name |
1-[ethenyl(ethyl)phosphoryl]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13OP/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVWRIYRGIMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571902 |
Source
|
Record name | Ethenyl(diethyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13172-78-6 |
Source
|
Record name | Ethenyl(diethyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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